4,5-dimethylbenzene-1,2-diamine
Overview
Description
4,5-Dimethyl-1,2-Phenylenediamine is an organic compound with the molecular formula C8H12N2. It is a derivative of phenylenediamine, characterized by the presence of two methyl groups at the 4 and 5 positions on the benzene ring. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes, pigments, and other organic materials .
Scientific Research Applications
4,5-Dimethyl-1,2-Phenylenediamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of high-performance materials, including polymers and resins.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation. It is harmful in contact with skin or if inhaled . Immediate medical attention is required in case of contact .
Relevant Papers
Several papers have been published on 4,5-Dimethyl-1,2-phenylenediamine. These include studies on its synthesis , molecular structure , chemical reactions , and safety and hazards . Further details can be found in the respective papers .
Mechanism of Action
Target of Action
The primary target of 4,5-dimethylbenzene-1,2-diamine is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in Salmonella typhimurium .
Mode of Action
The compound interacts with its target through a mechanism that involves electron transfer-proton-coupled electron transfer (ET-PCET) . This process is characterized by a first-order dependence on the benzimidazole hydride concentration and an unusually large kinetic isotope effect .
Biochemical Pathways
It has been used in the selective conversion of a transition metal carbonyl complex to a hydroxymethyl complex . This process is part of a viable approach for methanol production from CO, and from CO2 through cascade catalysis, with renewable organic hydrides .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The interaction of this compound with its target enzyme results in the formation of a formyl complex . Further reduction/protonation of this complex with two equivalents of the organic hydride yields a hydroxymethyl complex . Upon visible light excitation, this complex releases free methanol .
Action Environment
The action of this compound is influenced by environmental factors such as light and the presence of organic hydrides . The compound is also sensitive to air and light , which may affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-1,2-Phenylenediamine can be synthesized through the methylation of p-toluidine. A common method involves the reaction of methylmagnesium bromide (MeMgBr) with p-toluidine in the presence of a suitable catalyst . The reaction typically proceeds under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of 4,5-Dimethyl-1,2-Phenylenediamine often involves large-scale methylation processes using advanced catalytic systems. These processes are designed to optimize the reaction efficiency and minimize by-products, ensuring a consistent supply of high-quality compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-1,2-Phenylenediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalinones and other related structures.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophilic reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include atmospheric oxygen and metal catalysts such as copper(II) pivalate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Quinoxalinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenylenediamine derivatives
Comparison with Similar Compounds
- 4,5-Dichloro-1,2-Phenylenediamine
- 1,2-Diamino-4,5-Dimethoxybenzene
- 4-Bromo-1,2-Diaminobenzene
- 4-Methoxy-1,2-Phenylenediamine
Comparison: 4,5-Dimethyl-1,2-Phenylenediamine is unique due to the presence of two methyl groups at the 4 and 5 positions, which can significantly influence its chemical reactivity and physical properties. Compared to its analogs, such as 4,5-Dichloro-1,2-Phenylenediamine or 4-Bromo-1,2-Diaminobenzene, the methyl groups provide steric hindrance and electron-donating effects, which can alter the compound’s behavior in various chemical reactions .
Properties
IUPAC Name |
4,5-dimethylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZYBMMYQCYIPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062885 | |
Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062885 | |
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Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
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CAS No. |
3171-45-7 | |
Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3171-45-7 | |
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Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003171457 | |
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Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03180 | |
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Record name | 3171-45-7 | |
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Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
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Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethyl-o-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.669 | |
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Record name | 4,5-DIMETHYL-O-PHENYLENEDIAMINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OJ9D3R6NH | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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